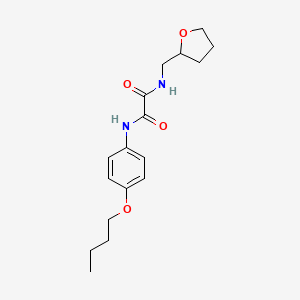
N-(4-butoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Descripción general
Descripción
N-(4-butoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as BTF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BTF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.48 g/mol.
Mecanismo De Acción
The exact mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its biological activity by inhibiting certain enzymes or signaling pathways. In cancer cells, BTF has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammatory diseases, BTF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
BTF has been found to have various biochemical and physiological effects. In cancer cells, BTF has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory diseases, BTF has been found to reduce the production of inflammatory mediators, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, BTF has some limitations, including its low yield of synthesis and limited availability in the market.
Direcciones Futuras
There are several future directions for the research and development of BTF. One direction is to further explore the anti-cancer properties of BTF and its potential use in cancer therapy. Another direction is to develop BTF-based MOFs for various applications, including gas storage and separation. Further research is also needed to understand the mechanism of action of BTF and its potential use in treating inflammatory diseases. Finally, the development of new synthesis methods for BTF and its derivatives could lead to improved yields and availability of the compound.
Aplicaciones Científicas De Investigación
BTF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BTF has been found to have anti-cancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTF has also been found to have anti-inflammatory properties and has been tested for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
In material science, BTF has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. BTF-based MOFs have been found to have high surface areas and good stability, making them promising candidates for various applications.
In catalysis, BTF has been used as a ligand for various metal catalysts. BTF-based metal catalysts have been found to have high activity and selectivity in various reactions, including cross-coupling reactions and C-H activation reactions.
Propiedades
IUPAC Name |
N'-(4-butoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-3-10-22-14-8-6-13(7-9-14)19-17(21)16(20)18-12-15-5-4-11-23-15/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCUIJIBBYSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
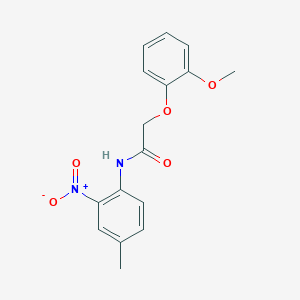
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)
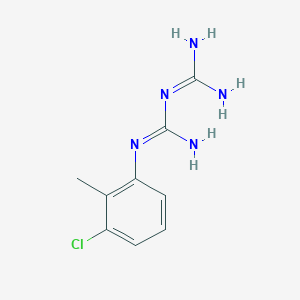
![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)
![2-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B4071117.png)
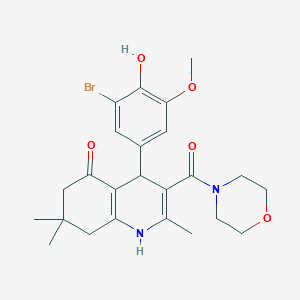
![4-(benzyloxy)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4071125.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)
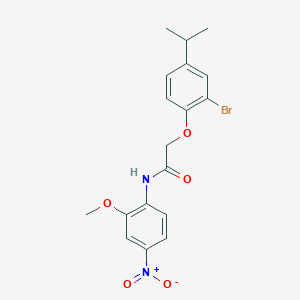
![1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetone](/img/structure/B4071158.png)
![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![2-[(4-nitrobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071169.png)